(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine CAS number
(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine CAS number
An In-Depth Technical Guide to (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine and its Role as a Chiral Building Block
Executive Summary: This technical guide provides a comprehensive overview of the chiral building block (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, a specialized derivative within the highly valuable pyrrolidine class of compounds. Due to the limited public data on this specific quaternary-carbon-containing molecule, this guide establishes a framework for its synthesis, characterization, and potential applications. We will ground our discussion in the properties and established utility of its close structural analogue, (S)-1-Boc-2-(methylaminomethyl)-pyrrolidine (CAS: 191231-58-0), and detail a robust synthetic pathway from the known precursor, (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS: 103336-06-7). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced pyrrolidine scaffolds in the design of novel therapeutics.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is due to a combination of favorable properties: it imparts a rigid, three-dimensional conformation to molecules, often improving binding affinity and selectivity for biological targets, and it possesses favorable pharmacokinetic properties. Polyhydroxylated pyrrolidines, for instance, are being explored as treatments for metabolic diseases and cancer.[1]
The subject of this guide, (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, represents a next-generation building block. The introduction of a quaternary stereocenter at the C-2 position offers a unique conformational constraint that can be exploited to fine-tune ligand-receptor interactions. The Boc-protected nitrogen and the secondary amine side chain provide orthogonal handles for controlled, sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures and diverse compound libraries.
Physicochemical and Structural Properties
While specific experimental data for (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is not widely published, we can infer its properties from its structure and the known data of its close analogue, tert-Butyl (S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS: 191231-58-0).
Diagram 1: Chemical Structure of the Target Compound
Caption: Structure of (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine.
Table 1: Physicochemical Properties of Analogue (S)-1-Boc-2-(methylaminomethyl)-pyrrolidine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 191231-58-0 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.3 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid or pale yellow solid | [2][3] |
| Boiling Point | 282 °C | [2][4] |
| Density | 1.004 g/cm³ | [2][4] |
| Flash Point | 124 °C | [2][4] |
| IUPAC Name | tert-butyl (2S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate |[3][4] |
Synthesis and Stereochemical Control
The synthesis of chiral pyrrolidines requires precise stereochemical control to yield the desired enantiomer. Below is a proposed, robust pathway to the target molecule, followed by a diagram of the synthetic workflow.
Proposed Synthesis of (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
The synthesis logically commences from the commercially available chiral acid, (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS: 103336-06-7).[5] The strategy involves two key transformations:
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Amide Coupling: The carboxylic acid is first activated and then coupled with methylamine to form the corresponding amide. This step is critical for introducing the N-methyl group. The choice of coupling reagents (e.g., HATU, HOBt/EDC) is crucial to ensure high yield and minimize racemization.
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Amide Reduction: The resulting amide is then reduced to the secondary amine. Powerful reducing agents like Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF) are typically employed for this transformation. Careful control of the reaction conditions is necessary to prevent side reactions.
This approach provides a direct and efficient route to the desired product, preserving the stereointegrity of the C-2 chiral center.
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Applications in Medicinal Chemistry
Chiral pyrrolidine derivatives are instrumental as building blocks for synthesizing complex therapeutic agents. The unique structural features of (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine make it an attractive scaffold for several reasons:
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Scaffold for Combinatorial Chemistry: The Boc-protected nitrogen can be deprotected under acidic conditions, revealing a secondary amine. This, along with the methylaminomethyl side chain, provides two distinct points for diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Kinase Inhibitor Synthesis: The pyrrolidine core is a common feature in many kinase inhibitors. This building block could be used in the synthesis of novel inhibitors targeting kinases implicated in inflammatory diseases or cancer, such as Spleen Tyrosine Kinase (Syk) or IKKβ.
-
GPCR Ligand Development: The rigid, chiral structure is ideal for designing selective ligands for G-protein coupled receptors (GPCRs), such as dopamine D₂ receptors, which are targets for antipsychotic and neurological drugs.
Diagram 3: Role in a Drug Discovery Workflow
Caption: Use of the chiral building block in a typical drug discovery pipeline.
Safe Handling, Storage, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following recommendations are based on safety data sheets for structurally similar pyrrolidine derivatives.[6][7]
Table 2: Safety and Handling Protocol
| Aspect | Recommendation | Rationale & Citation |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | To prevent skin and eye contact. Contaminated gloves must be disposed of properly.[8] |
| Engineering Controls | All handling should be performed in a well-ventilated chemical fume hood. | To avoid inhalation of vapors or aerosols. Respiratory protection may be required if vapors are generated.[6] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Take precautionary measures against static discharge. | The compound may cause skin and eye irritation.[3][7] Flammable liquids require ignition source control.[7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C under an inert gas (e.g., Argon or Nitrogen). | Protects from moisture and air, which can degrade the compound. Cool temperatures maintain stability.[2][6] |
| Accidental Release | Evacuate the area. Use personal protective equipment. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. | Prevents exposure and environmental contamination. Do not let the product enter drains.[6] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. | Ensures environmentally responsible disposal of chemical waste. |
Detailed Experimental Protocol
Protocol: Synthesis of (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
Objective: To synthesize the title compound from (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.
Step 1: Amide Coupling to form (2S)-1-Boc-N,2-dimethyl-pyrrolidine-2-carboxamide
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To a solution of (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a 40% aqueous solution of methylamine (2.0 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide.
Step 2: Reduction to (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
-
CAUTION: LAH is highly reactive. Perform this step with extreme care under an inert atmosphere.
-
To a stirred suspension of Lithium Aluminum Hydride (LAH, 2.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of the amide from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LAH by sequential, dropwise addition of water (X mL), followed by 15% NaOH (aq) (X mL), and finally water again (3X mL), where X is the mass of LAH in grams.
-
A granular precipitate will form. Stir the resulting slurry vigorously for 30 minutes.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by flash column chromatography to obtain the final title compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is a promising, albeit specialized, chiral building block for advanced drug discovery programs. The presence of a quaternary stereocenter offers medicinal chemists a tool to enforce specific molecular conformations, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthetic route proposed herein provides a viable pathway for accessing this valuable intermediate. As drug discovery continues to move towards greater structural complexity and chemical novelty, the strategic application of such well-defined, three-dimensional scaffolds will be indispensable in the development of next-generation therapeutics.
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